5-(Pentan-3-yl)isoxazol-3-amine
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Overview
Description
5-(Pentan-3-yl)isoxazol-3-amine is a heterocyclic compound featuring an isoxazole ring substituted with a pentan-3-yl group at the 5-position and an amine group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentan-3-yl)isoxazol-3-amine typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction involves an alkyne acting as a dipolarophile and a nitrile oxide as the dipole . The nitrile oxide can be generated in situ from an oxime and an oxidizing agent such as sodium hypochlorite in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods are eco-friendly and efficient, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Pentan-3-yl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-(Pentan-3-yl)isoxazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its diverse biological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Pentan-3-yl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of enzymes and receptors involved in various cellular processes . For example, it may inhibit certain enzymes or act as an agonist or antagonist at specific receptors .
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole: A simpler isoxazole derivative with a methyl group at the 5-position.
3-Aminoisoxazole: An isomer with the amine group at the 3-position but lacking the pentan-3-yl group.
Uniqueness
5-(Pentan-3-yl)isoxazol-3-amine is unique due to the presence of both the pentan-3-yl group and the amine group, which confer distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile building block in synthetic chemistry and its utility in various scientific research applications .
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-pentan-3-yl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H14N2O/c1-3-6(4-2)7-5-8(9)10-11-7/h5-6H,3-4H2,1-2H3,(H2,9,10) |
InChI Key |
JOYLUEVADYGFHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CC(=NO1)N |
Origin of Product |
United States |
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